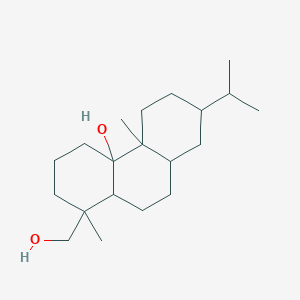
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is a complex organic compound that belongs to the class of polycyclic hydrocarbons. This compound features a phenanthrene core structure with various functional groups attached, including a hydroxymethyl group, methyl groups, and a propan-2-yl group. The unique arrangement of these groups imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions might be employed to drive the reactions to completion. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or strong acids/bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a simpler hydrocarbon.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent hydrocarbon structure without additional functional groups.
Cholesterol: A biologically important sterol with a similar polycyclic structure.
Retinol: A vitamin A derivative with a related polycyclic structure.
Uniqueness
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
5335-55-7 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(hydroxymethyl)-1,4b-dimethyl-7-propan-2-yl-3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-4a-ol |
InChI |
InChI=1S/C20H36O2/c1-14(2)15-8-11-19(4)16(12-15)6-7-17-18(3,13-21)9-5-10-20(17,19)22/h14-17,21-22H,5-13H2,1-4H3 |
InChI Key |
ZWDCUZKMRDIFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C(C1)CCC3C2(CCCC3(C)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


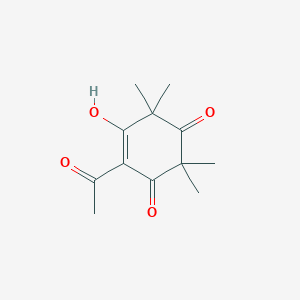
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
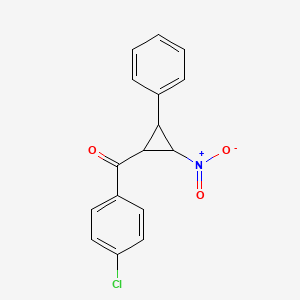
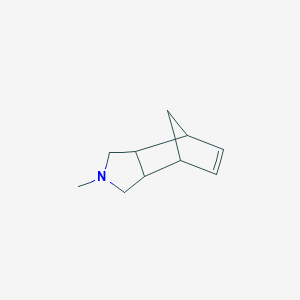

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
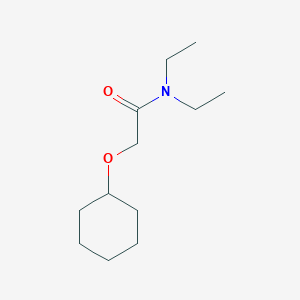
![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
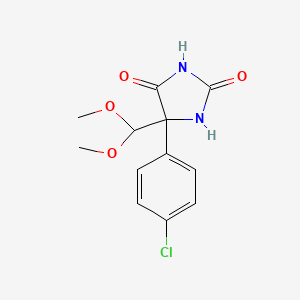

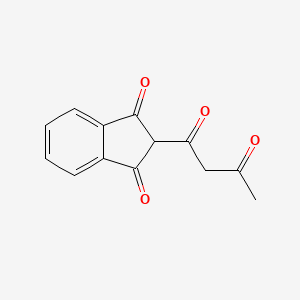


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
